Foundational Principles of 1-Pyrrolidino-1-cyclopentene: A Technical Guide
Foundational Principles of 1-Pyrrolidino-1-cyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational principles of 1-pyrrolidino-1-cyclopentene, a key intermediate in organic synthesis. The document outlines its chemical properties, synthesis, and core reactivity, with a focus on its application in the formation of carbon-carbon bonds. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.
Core Concepts
1-Pyrrolidino-1-cyclopentene is a cyclic enamine, a class of compounds characterized by a nitrogen atom attached to a double bond. This structural feature renders the β-carbon atom nucleophilic, making it a powerful tool for the α-functionalization of ketones.[1] Enamines, such as 1-pyrrolidino-1-cyclopentene, serve as synthetic equivalents of enolates but offer the distinct advantage of reacting under milder, neutral conditions, which helps to prevent side reactions like polyalkylation that can occur with base-catalyzed enolate chemistry.[2]
The primary utility of 1-pyrrolidino-1-cyclopentene lies in the Stork Enamine Synthesis , a versatile method for the alkylation and acylation of ketones.[2][3] This three-step process involves:
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Formation of the enamine from a ketone (cyclopentanone) and a secondary amine (pyrrolidine).
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Alkylation or acylation of the enamine with an appropriate electrophile.
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Hydrolysis of the resulting iminium salt to yield the α-substituted ketone.
This methodology is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.[1][3]
Physicochemical and Spectroscopic Data
Accurate characterization of 1-pyrrolidino-1-cyclopentene is crucial for its effective use. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical Properties of 1-Pyrrolidino-1-cyclopentene
| Property | Value | Reference(s) |
| CAS Number | 7148-07-4 | [1][4] |
| Molecular Formula | C₉H₁₅N | [1][4] |
| Molecular Weight | 137.23 g/mol | [1] |
| Appearance | Light yellow to orange clear liquid | [1] |
| Boiling Point | 100-110 °C at 15 mmHg; 93 °C at 16 mmHg | [1][3] |
| Density | 0.941 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.5155 - 1.52 | [1][3] |
Table 2: Spectroscopic Data for 1-Pyrrolidino-1-cyclopentene
| Data Type | Key Peaks / Signals |
| FT-IR (cm⁻¹) | The FT-IR spectrum of 1-pyrrolidino-1-cyclopentene has been experimentally reported, with key vibrational assignments determined through theoretical calculations.[2] |
| ¹H NMR (ppm) | Data not available in the search results. |
| ¹³C NMR (ppm) | Data not available in the search results. |
| Mass Spectrum | Data available through the NIST Chemistry WebBook.[5] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 1-pyrrolidino-1-cyclopentene and its subsequent use in Stork enamine alkylation and acylation reactions. These protocols are based on established procedures for analogous compounds and represent best practices.
Synthesis of 1-Pyrrolidino-1-cyclopentene
This procedure details the formation of the enamine from cyclopentanone and pyrrolidine via azeotropic removal of water.
Reaction Scheme: Cyclopentanone + Pyrrolidine → 1-Pyrrolidino-1-cyclopentene + Water
Protocol:
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Apparatus Setup: Equip a round-bottomed flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
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Reagents: To the flask, add cyclopentanone (1.00 eq), pyrrolidine (1.50 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq). Use a suitable solvent, such as toluene or benzene, to facilitate azeotropic removal of water.
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Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
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Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess pyrrolidine under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude enamine by vacuum distillation to yield 1-pyrrolidino-1-cyclopentene as a clear, pale-yellow oil. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent degradation.[3]
Stork Enamine Alkylation: Synthesis of 2-Methylcyclopentanone
This protocol describes the α-alkylation of cyclopentanone using its enamine derivative and an alkyl halide, followed by hydrolysis.
Workflow:
Protocol:
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Alkylation: In a dry flask under an inert atmosphere, dissolve 1-pyrrolidino-1-cyclopentene (1.0 eq) in a dry solvent such as dioxane.[6] Add methyl iodide (1.5 eq) dropwise at room temperature. Stir the mixture for 12-24 hours.
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Hydrolysis: To the reaction mixture containing the intermediate iminium salt, add an aqueous acid solution (e.g., 10% HCl).[6] Stir vigorously for 1-2 hours at room temperature to facilitate complete hydrolysis.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-methylcyclopentanone.
Stork Enamine Acylation: Synthesis of 2-Acetylcyclopentanone
This protocol outlines the α-acylation of cyclopentanone to form a β-diketone, a valuable synthetic intermediate.
Protocol:
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Acylation: In a dry flask under an inert atmosphere, dissolve 1-pyrrolidino-1-cyclopentene (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF).[6] Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.
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Hydrolysis: Hydrolyze the resulting intermediate by adding an aqueous acid solution (e.g., 10% HCl) and stirring for 1-2 hours.
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Extraction: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate) multiple times.
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Work-up: Combine the organic extracts, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
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Purification: After removing the solvent by rotary evaporation, purify the crude 2-acetylcyclopentanone by column chromatography or recrystallization.
Reaction Mechanisms and Visualizations
The following diagrams, generated using Graphviz, illustrate the key chemical transformations involving 1-pyrrolidino-1-cyclopentene.
Synthesis of 1-Pyrrolidino-1-cyclopentene
Mechanism of Stork Enamine Alkylation
References
- 1. chemimpex.com [chemimpex.com]
- 2. DFT, FT-IR and Raman investigations of 1-pyrrolidino-1-cyclopentene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Pyrrolidino-1-cyclopentene 98 7148-07-4 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Pyrrolidine, 1-(1-cyclopenten-1-yl)- [webbook.nist.gov]
- 6. 1-Pyrrolidino-1-cyclopentene(7148-07-4) IR Spectrum [m.chemicalbook.com]
